molecular formula C14H20O2 B177068 4-(4-tert-butylphenyl)butanoic Acid CAS No. 24475-36-3

4-(4-tert-butylphenyl)butanoic Acid

Cat. No. B177068
CAS RN: 24475-36-3
M. Wt: 220.31 g/mol
InChI Key: MDPZCXXNCSUROL-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)butanoic Acid, also known as Benzenebutanoic acid, 4-(1,1-dimethylethyl)-, is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 g/mol .


Physical And Chemical Properties Analysis

4-(4-tert-butylphenyl)butanoic Acid is a solid compound . It has a density of 1.0±0.1 g/cm³, a boiling point of 336.6±11.0 °C at 760 mmHg, and a flash point of 233.6±14.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Biodegradation Pathways

4-(4-tert-butylphenyl)butanoic acid (t-BPBA) is studied for its biodegradation pathways. A specific strain of Mycobacterium was found to degrade synthetic NAs like t-BPBA via omega oxidation and beta-oxidation processes (Johnson et al., 2012). This discovery is significant for understanding the microbial degradation of complex toxic compounds found in crude oils and oil sands.

Influence on Microbial Growth

The degree of alkyl side chain branching in compounds like t-BPBA significantly affects microbial biodegradation. Soil enrichment studies showed that t-BPBA and its isomers underwent transformation into less toxic metabolites, influenced by the degree of side chain branching. This finding is vital for assessing the environmental impact and biodegradation strategies for such compounds (Johnson et al., 2011).

Polymer Synthesis

In the field of polymer chemistry, t-BPBA derivatives have been utilized as building blocks. For instance, derivatives of t-BPBA were used as blocking group/initiators in the synthesis of polyrotaxanes via free radical polymerizations, demonstrating the compound's versatility in polymer science (Lee et al., 1997).

Photophysical Properties

Research into the photophysical properties of t-BPBA derivatives has led to their application in the development of synthetic ion channels and photosensitive materials. This has implications in fields like nanotechnology and materials science, where the controlled manipulation of ion transport and light-induced processes is crucial (Ali et al., 2012).

Organic Synthesis

t-BPBA and its derivatives have been employed in various organic synthesis processes. For example, its use in the Claisen rearrangement reaction for the production of allyl-4-tert-butylphenyl ether demonstrated the compound's utility in organic synthesis, particularly in producing specialized chemicals for industries like pharmaceuticals and flavors (Yadav & Lande, 2005).

Environmental Impact and Toxicity

Studies on the environmental impact of t-BPBA indicate its potential toxicity to aquatic life, particularly phytoplankton. Research on the effects of naphthenic acids like t-BPBA on marine and freshwater phytoplankton provides insights into the ecological risks associated with these compounds in aquatic environments (Beddow et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 4-tert-Butylphenylboronic acid, advises avoiding contact with eyes, skin, and clothing, and avoiding ingestion. It also recommends using personal protective equipment/face protection and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-tert-butylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPZCXXNCSUROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407578
Record name 4-(4-tert-butylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylphenyl)butanoic Acid

CAS RN

24475-36-3
Record name 4-(1,1-Dimethylethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24475-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-tert-butylphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
IN Cvijetić, DD Petrović, TŽ Verbić, IO Juranić… - ADMET and …, 2014 - hrcak.srce.hr
Interactions of 2-[(carboxymethyl) sulfanyl]-4-oxo-4-(4-tert-butylphenyl) butanoic acid (compound 1) and its mono-Me ester (compound 2) with the human serum albumin (HSA) have …
Number of citations: 6 hrcak.srce.hr
KE Tollefsen, K Petersen… - Environmental science & …, 2012 - ACS Publications
Environmental concerns have been raised over the toxicity of crude naphthenic acids (NA) originating from oil exploration activities offshore, oil sands exploitation onshore, and use of …
Number of citations: 77 pubs.acs.org
BE Smith - 2006 - pearl.plymouth.ac.uk
The sustained high price of crude oil is increasing the viability of producing oils and tarry bitumens which have high acid contents and which would have been uneconomical to produce …
Number of citations: 7 pearl.plymouth.ac.uk
M Fingas - International Oil Spill Conference Proceedings, 2017 - meridian.allenpress.com
Polar compounds as found in oils are hydrocarbon compounds containing nitrogen, sulphur or oxygen. Measurement of the presence of these compounds in oils can be carried out …
Number of citations: 7 meridian.allenpress.com
A Pinzón-Espinosa, TJ Collins, R Kanda - Science of the Total Environment, 2021 - Elsevier
The environmental problem stemming from toxic and recalcitrant naphthenic acids (NAs) present in effluents from the oil industry is well characterized. However, despite the numerous …
Number of citations: 7 www.sciencedirect.com
Y Yang, N Zhang, Y Sun, J Li, R Zhao, Z Zheng… - Journal of Molecular …, 2019 - Elsevier
Bile acids (BAs) as the main components in two Traditional Chinese Medicine (TCM) of Calculus bovis (niu huang) and Bear bile (xiong dan) have been used for curing hepatic and …
Number of citations: 22 www.sciencedirect.com
R Listro, G Milli, A Pellegrini, C Motta, V Cavalloro… - Molecules, 2023 - mdpi.com
LsrK is a bacterial kinase that triggers the quorum sensing, and it represents a druggable target for the identification of new agents for fighting antimicrobial resistance. Herein, we …
Number of citations: 1 www.mdpi.com
S Miles - 2020 - era.library.ualberta.ca
Current development of Alberta’s oil sands region requires large volumes of water, leading to an abundance of oil sands process affected water (OSPW). OSPW contains naphthenic …
Number of citations: 2 era.library.ualberta.ca
F Gordon, S Elcoroaristizabal, AG Ryder - Biochimica et Biophysica Acta …, 2021 - Elsevier
Background Förster Resonance Energy Transfer (FRET) is widely used to study the structure and dynamics of biomolecular systems and also causes the non-linear fluorescence …
Number of citations: 16 www.sciencedirect.com

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